Methyl 2-bromodecanoate
CAS No.: 7357-56-4
Cat. No.: VC20485756
Molecular Formula: C11H21BrO2
Molecular Weight: 265.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7357-56-4 |
|---|---|
| Molecular Formula | C11H21BrO2 |
| Molecular Weight | 265.19 g/mol |
| IUPAC Name | methyl 2-bromodecanoate |
| Standard InChI | InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3 |
| Standard InChI Key | BTVBXISZWGMHEN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(C(=O)OC)Br |
Introduction
Chemical and Physical Properties
Methyl 2-bromodecanoate is characterized by distinct physicochemical properties that influence its reactivity and handling:
Table 1: Key Physical Properties of Methyl 2-Bromodecanoate
| Property | Value | Source |
|---|---|---|
| Boiling Point | 114 °C at 0.15 Torr | |
| Density | 1.2498 (estimated) | |
| Refractive Index () | 1.4572 (estimated) | |
| Molecular Formula | ||
| Molecular Weight | 293.24 g/mol |
The compound exists as a liquid at room temperature, with solubility trends typical of medium-chain esters—moderate in organic solvents like chloroform or methanol but insoluble in water . Its bromine atom at the second carbon position enhances electrophilicity, facilitating reactions such as nucleophilic substitutions or radical polymerizations .
Synthesis Methods
Classical Esterification and Bromination
Methyl 2-bromodecanoate is synthesized via a two-step process:
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Bromination of Decanoic Acid: Decanoic acid undergoes selective bromination at the α-position using brominating agents like or bromosuccinimide (NBS) under controlled conditions .
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Esterification with Methanol: The resultant 2-bromodecanoic acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
The reaction can be summarized as:
This method yields the product with ~80% efficiency, as reported in The Journal of Organic Chemistry (1953) .
Industrial-Scale Production
Industrial protocols optimize yield and purity using continuous-flow reactors and automated temperature control systems. Catalytic esterification with immobilized enzymes (e.g., lipases) has also been explored to reduce energy consumption and byproduct formation.
Applications in Scientific Research
Organic Synthesis
Methyl 2-bromodecanoate is widely employed as a building block in:
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Nucleophilic Substitutions: The bromine atom is readily displaced by amines, thiols, or alkoxides to generate functionalized decanoate derivatives .
-
Polymer Chemistry: It acts as an initiator in atom transfer radical polymerization (ATRP), enabling the synthesis of polymers with controlled molecular weights .
Pharmaceutical Intermediates
The compound is a precursor in synthesizing lipid-like molecules for drug delivery systems. For example, it has been used to modify histidine residues in peptides, enhancing their bioavailability .
Agricultural Chemistry
Brominated esters derived from methyl 2-bromodecanoate exhibit herbicidal and fungicidal activities, though their commercial use is limited by regulatory scrutiny .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Avoid ingestion; use PPE |
| Skin Irritation | Category 2 | Wear gloves and protective clothing |
| Eye Irritation | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Ensure adequate ventilation |
Source: Adapted from SDS data .
The compound requires storage under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation . Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) and disposed of as hazardous waste .
Comparative Analysis with Related Bromoesters
Table 3: Comparison of Methyl 2-Bromodecanoate with Analogues
| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
|---|---|---|---|
| Methyl 2-bromohexanoate | 94 (15 mmHg) | ATRP initiator | |
| Ethyl 2-bromodecanoate | 228 | Lipid synthesis | |
| Methyl 2-bromooctanoate | 228 | Surfactant production |
The longer alkyl chain in methyl 2-bromodecanoate confers higher hydrophobicity compared to shorter-chain analogues, making it preferable for lipid-based applications .
Future Directions
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